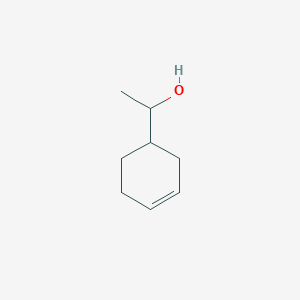
alpha-Methylcyclohex-3-ene-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methylcyclohex-3-ene-1-methanol: is an organic compound with the molecular formula C8H14O . It is a derivative of cyclohexene, featuring a methyl group and a hydroxyl group attached to the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One method involves the condensation of isoprene with butenone, followed by a reaction with a Grignard reagent.
Turpentine Oil Derivative: Another method starts with pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: alpha-Methylcyclohex-3-ene-1-methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexene derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism by which alpha-Methylcyclohex-3-ene-1-methanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The methyl group and the cyclohexene ring contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in different environments .
Comparaison Avec Des Composés Similaires
- 3-Cyclohexene-1-methanol
- alpha,alpha,4-Trimethyl-3-cyclohexene-1-methanol
Comparison:
- 3-Cyclohexene-1-methanol: Lacks the methyl group present in alpha-Methylcyclohex-3-ene-1-methanol, resulting in different chemical properties and reactivity.
- alpha,alpha,4-Trimethyl-3-cyclohexene-1-methanol: Contains additional methyl groups, which can influence its steric and electronic properties, leading to variations in reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from pharmaceuticals to fragrances. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Propriétés
Numéro CAS |
17264-01-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-cyclohex-2-en-1-ylethanol |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h3,5,7-9H,2,4,6H2,1H3 |
Clé InChI |
FRVOBIGHGFLOGN-UHFFFAOYSA-N |
SMILES |
CC(C1CCC=CC1)O |
SMILES canonique |
CC(C1CCCC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















